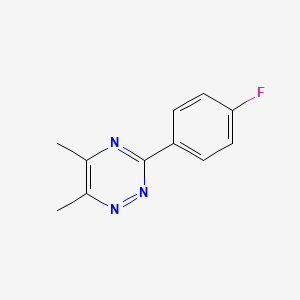
3-(4-Fluorophenyl)-5,6-dimethyl-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-5,6-dimethyl-1,2,4-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a fluorophenyl group and two methyl groups attached to the triazine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5,6-dimethyl-1,2,4-triazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with acetylacetone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents used in the process are chosen to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5,6-dimethyl-1,2,4-triazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the triazine ring into different reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-5,6-dimethyl-1,2,4-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5,6-dimethyl-1,2,4-triazine involves its interaction with specific molecular targets. The fluorophenyl group can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The triazine ring can participate in hydrogen bonding and other interactions, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrophenyl)-5,6-dimethyl-1,2,4-triazine
- 3-(4-Cyanophenyl)-5,6-dimethyl-1,2,4-triazine
- 3-(4-Methylphenyl)-5,6-dimethyl-1,2,4-triazine
Uniqueness
3-(4-Fluorophenyl)-5,6-dimethyl-1,2,4-triazine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, making it distinct from other similar compounds.
Properties
CAS No. |
62230-43-7 |
|---|---|
Molecular Formula |
C11H10FN3 |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5,6-dimethyl-1,2,4-triazine |
InChI |
InChI=1S/C11H10FN3/c1-7-8(2)14-15-11(13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 |
InChI Key |
CNCOLCJPMHIRQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC(=N1)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















